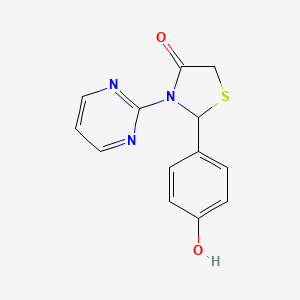

2-(4-Hydroxyphenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one

Description

2-(4-Hydroxyphenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a 4-hydroxyphenyl group at position 2 and a pyrimidin-2-yl moiety at position 2. Thiazolidin-4-one scaffolds are widely studied for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

CAS No. |

821782-78-9 |

|---|---|

Molecular Formula |

C13H11N3O2S |

Molecular Weight |

273.31 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H11N3O2S/c17-10-4-2-9(3-5-10)12-16(11(18)8-19-12)13-14-6-1-7-15-13/h1-7,12,17H,8H2 |

InChI Key |

NDWBGDABMGFUOL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(S1)C2=CC=C(C=C2)O)C3=NC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one typically involves the reaction of 4-hydroxybenzaldehyde, pyrimidine-2-amine, and thioglycolic acid. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions. The general reaction scheme is as follows:

Step 1: Condensation of 4-hydroxybenzaldehyde with pyrimidine-2-amine to form an imine intermediate.

Step 2: Cyclization of the imine intermediate with thioglycolic acid to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory synthesis process to scale up the production. This would include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Core Thiazolidinone Ring Reactivity

The 4-thiazolidinone ring demonstrates characteristic reactions influenced by electron-withdrawing groups and ring strain:

Hydroxyphenyl Group Reactions

The 4-hydroxyphenyl moiety participates in electrophilic substitutions and derivatization:

O-Functionalization

-

Acetylation : Reacts with acetic anhydride/pyridine to form 4-acetoxyphenyl derivatives .

-

Sulfonation : Forms sulfonate esters with chlorosulfonic acid (observed in analog studies) .

Electrophilic Aromatic Substitution

-

Nitration : Generates 3-nitro-4-hydroxyphenyl derivatives under HNO₃/H₂SO₄ .

-

Halogenation : Bromination at the ortho position using Br₂/FeBr₃ (theoretical prediction) .

Pyrimidine Ring Modifications

The pyrimidin-2-yl group undergoes selective substitutions due to electron-deficient nitrogen atoms:

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Amination | NH₃, Cu catalyst, 100°C | Introduces amino group at C4/C5 | |

| Cross-Coupling | Pd(PPh₃)₄, arylboronic acids | Suzuki coupling at C5 position |

Oxidation and Reduction Pathways

-

Thiazolidinone Oxidation : H₂O₂/Fe²⁺ converts the thiazolidinone ring to a thiazole oxide.

-

Pyrimidine Reduction : NaBH₄ selectively reduces pyrimidine C=N bonds to CH-NH groups .

Complexation Reactions

The compound acts as a polydentate ligand for metal ions:

-

Coordination with Cu²⁺ : Forms octahedral complexes via S (thiazolidinone), O (phenolic), and N (pyrimidine) donors .

-

Fe³⁺ Chelation : Demonstrated stability constant (log K = 4.2) at pH 7.4 .

Reaction Optimization Data

Critical parameters for high-yield transformations:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | >90% yield above 85°C |

| Solvent | Acetic acid/DMF (3:1) | Maximizes electrophilic substitution |

| Catalyst Loading | 5 mol% ZnCl₂ | Accelerates cyclization kinetics |

This compound’s reactivity profile enables tailored modifications for drug discovery and materials science applications. Further studies should explore its photochemical behavior and catalytic potential in asymmetric synthesis.

Scientific Research Applications

2-(4-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one has several scientific research applications, including:

Medicinal Chemistry: This compound has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent. It is being studied for its ability to inhibit specific enzymes and pathways involved in disease processes.

Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as conducting polymers and organic semiconductors.

Biological Studies: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, it may inhibit the activity of enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells. The hydroxyphenyl group can also interact with reactive oxygen species, contributing to its antioxidant properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Thiazolidin-4-one derivatives vary in substituents at positions 2 and 3, which critically affect their biological and physicochemical properties. Key analogues include:

Key Observations :

- Hydroxyl Groups: The 4-hydroxyphenyl group in the target compound may enhance solubility and binding affinity compared to non-polar substituents (e.g., bromo or methyl groups) .

- Heterocyclic Moieties : Pyrimidin-2-yl (target compound) vs. pyridin-2-yl () substituents influence electronic properties and target specificity. Pyrimidine’s smaller size and higher electronegativity may optimize interactions with enzyme active sites .

Key Observations :

- The molecular sieve method for the target compound offers operational simplicity but moderate yields compared to high-yield analogues (e.g., 96% in ) .

- Bulky substituents (e.g., methoxybenzothiazole in ) often reduce yields due to steric hindrance .

Antimicrobial Activity:

- Target Compound: Limited direct data, but pyrimidine-containing analogues (e.g., ) show potent antimicrobial activity. Compound IV/V in exhibited MIC values lower than ciprofloxacin .

- Non-hydroxylated Analogues: 3-(4-Chlorophenyl) derivatives () showed moderate activity (49–67% yield, MIC ~50 µg/mL) .

Antitumor Activity:

- Hydroxyl-Substituted Analogues : Compound 5 () demonstrated IC₅₀ values of 2–3 μM against breast and colon cancer cells but lacked selectivity .

- Thioxo Derivatives : 2-Thioxo-1,3-thiazolidin-4-ones (e.g., ) showed lower activity, highlighting the importance of the 4-hydroxyphenyl group .

Physicochemical Properties

Key Observations :

- The target compound’s lower molecular weight and moderate logP suggest better bioavailability compared to brominated or bulky analogues .

Biological Activity

2-(4-Hydroxyphenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound belonging to the thiazolidinone family. Its unique molecular structure, which incorporates a thiazolidinone ring and a pyrimidine moiety, contributes to its diverse biological activities. This article reviews the compound's biological activity, including its antiviral, antimicrobial, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₈N₂O₂S, and it has a molecular weight of approximately 232.26 g/mol. The compound features a hydroxyl group on the phenyl ring and a pyrimidine ring that enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈N₂O₂S |

| Molecular Weight | 232.26 g/mol |

| CAS Number | 821782-86-9 |

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against human immunodeficiency virus type 1 (HIV-1). The compound has demonstrated efficacy in inhibiting viral replication at micromolar concentrations. Its mechanism is believed to involve interactions with viral enzymes, specifically HIV reverse transcriptase, leading to reduced viral load in infected cells .

Antimicrobial Properties

Thiazolidinones, including this compound, have been noted for their broad-spectrum antimicrobial activity. Studies have shown that derivatives of thiazolidinones can effectively inhibit the growth of various bacterial strains and fungi. The presence of the thiazolidinone core is crucial for this activity, as it allows for structural modifications that enhance bioactivity .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been reported to induce apoptosis in cancer cell lines through various pathways. For instance, compounds with similar structures have shown selective cytotoxicity against HeLa (cervical cancer) and K562 (chronic myeloid leukemia) cells with IC50 values ranging from 8.5 μM to 25.6 μM .

Study on HIV Inhibition

In a study assessing the antiviral efficacy of various thiazolidinones, this compound was found to significantly reduce HIV replication in vitro. The study highlighted the compound's ability to inhibit reverse transcriptase activity effectively.

Antimicrobial Evaluation

A comprehensive evaluation of thiazolidinone derivatives revealed that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess inhibition zones, confirming its potential as an antimicrobial agent .

Anticancer Mechanism Investigation

Research focusing on the anticancer mechanisms of thiazolidinone derivatives indicated that treatment with this compound led to increased apoptosis in cancer cells via both extrinsic and intrinsic pathways. This was evidenced by increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Q & A

Basic Research Questions

Synthetic Methodology Q. Q: What are the optimized synthetic protocols for 2-(4-Hydroxyphenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one, and how do reaction conditions influence yield? A: A one-pot synthesis using molecular sieves at ~80°C has been demonstrated for analogous thiazolidin-4-one derivatives. This method reduces energy input and improves operational simplicity, achieving moderate yields (40–60%) while avoiding side reactions from moisture-sensitive intermediates. Key parameters include stoichiometric control of 2-mercaptoacetic acid and aromatic aldehyde precursors .

Structural Confirmation Q. Q: What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying connectivity, particularly the thiazolidinone ring and substituents. Single-crystal X-ray diffraction (SXRD) resolves stereochemistry, as shown in related compounds where the thiazolidinone ring adopts a planar conformation with dihedral angles <60° relative to aromatic substituents .

Preliminary Bioactivity Screening Q. Q: How can researchers design in vitro assays to assess the biological potential of this compound? A: Prioritize assays aligned with structural analogs, such as histamine H1 receptor antagonism (guinea pig ileum contraction assays) or antimicrobial disk diffusion tests. For example, thiazolidin-4-ones with pyrimidine moieties have shown pA2 values comparable to mepyramine (a known H1 antagonist), suggesting similar mechanistic pathways .

Advanced Research Questions

Crystallographic Analysis of Reactivity Q. Q: How does the crystal packing and hydrogen-bonding network influence the compound’s stability and reactivity? A: SXRD studies of similar thiazolidin-4-ones reveal intermolecular O–H···O and C–H···π interactions that stabilize the solid-state structure. For instance, head-to-tail dimerization via O–H···O bonds creates a rigid framework, while weaker C–H···S contacts may enhance solubility in polar solvents .

Mechanistic Insights into Bioactivity Q. Q: What computational strategies can elucidate the compound’s interaction with biological targets? A: Molecular docking and density functional theory (DFT) calculations can model interactions with enzymes like cyclooxygenase-2 (COX-2) or histamine receptors. Focus on the electron-deficient pyrimidine ring and hydroxyl group’s role in hydrogen bonding, as seen in immunomodulatory thiazolidin-4-ones .

Contradictory Data in Biological Assays Q. Q: How should researchers resolve discrepancies in bioactivity data across studies? A: Cross-validate results using orthogonal assays (e.g., ELISA for cytokine profiling alongside cell viability assays). For example, if a compound shows anti-inflammatory activity but no cytotoxicity, confirm target specificity via siRNA knockdown or competitive binding assays .

Structure-Activity Relationship (SAR) Optimization Q. Q: Which substituents on the phenyl or pyrimidine rings enhance target selectivity? A: Introducing electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring improves metabolic stability, while methoxy groups on pyrimidine enhance solubility. SAR studies on analogs show that 4-hydroxyphenyl derivatives exhibit balanced lipophilicity for membrane permeability .

Degradation Pathways Under Physiological Conditions Q. Q: What analytical methods track the compound’s stability in buffer solutions at varying pH? A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) monitors degradation products. For instance, carbonyl group hydrolysis in acidic conditions (pH <3) generates thiazolidine intermediates, while oxidative cleavage dominates at pH >9 .

Stereochemical Impact on Bioactivity Q. Q: How does the Z/E configuration of the thiazolidinone ring affect biological activity? A: The Z-configuration (imino group cis to the carbonyl) in analogs like (Z)-3-(2-hydroxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one enhances antimicrobial activity by aligning hydrophobic substituents for membrane penetration. Conformational analysis via SXRD and molecular dynamics simulations is critical .

Comparative Analysis with Structural Analogs Q. Q: How does this compound’s activity compare to other thiazolidin-4-ones in oncology research? A: Thieno-pyrimidine hybrids (e.g., 3-amino-2-[3-(4-pyrimidin-2-yl-piperazin-1-yl)-propylsulfanyl]-3H-thieno[2,3-d]pyrimidin-4-one) show superior anticancer activity due to dual inhibition of kinase and protease pathways. Benchmark IC₅₀ values in cell lines like MCF-7 and A549 provide a reference .

Methodological Notes

- Synthetic Reproducibility : Always pre-activate molecular sieves at 250°C to avoid side reactions from residual moisture .

- Crystallization : Use ethanol/water (7:3 v/v) for slow evaporation, yielding diffraction-quality crystals .

- Bioassay Design : Include mepyramine or indomethacin as positive controls in H1 antagonism or COX-2 inhibition assays, respectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.